molecular formula C17H18ClFN6O2 B275618 N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

Cat. No. B275618
M. Wt: 392.8 g/mol
InChI Key: ZDKGMVSCCPSMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and cell walls.
Biochemical and Physiological Effects:
N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the levels of oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine in lab experiments is its potent anticancer, antifungal, and antibacterial properties. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine. One direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent derivatives of this compound with fewer side effects. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a chemical compound with significant potential in various areas of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

The synthesis method of N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzyl alcohol with 4-fluorobenzyl bromide in the presence of a base to obtain the intermediate compound. This intermediate compound is then reacted with sodium azide and copper (I) iodide to obtain the final product.

Scientific Research Applications

N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in various areas of research. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H18ClFN6O2

Molecular Weight

392.8 g/mol

IUPAC Name

1-N-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C17H18ClFN6O2/c1-2-26-15-8-12(9-21-25-17(20)22-23-24-25)7-14(18)16(15)27-10-11-3-5-13(19)6-4-11/h3-8,21H,2,9-10H2,1H3,(H2,20,22,24)

InChI Key

ZDKGMVSCCPSMRF-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=C(C=C3)F

Origin of Product

United States

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